molecular formula C16H18BrNO2S B10972589 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

Cat. No.: B10972589
M. Wt: 368.3 g/mol
InChI Key: SXJXASDQWSHBJO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-tert-butylphenyl)benzenesulfonamide: is a chemical compound with the molecular formula C16H18BrNO2S . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO2NH2). Let’s break down its structure:

  • The benzenesulfonamide part consists of a benzene ring (C6H5) attached to a sulfonamide group (–SO2NH2).
  • The 4-bromo group indicates that a bromine atom (Br) is attached to the benzene ring at the 4-position.
  • The 2-tert-butylphenyl group signifies that a tert-butyl (tert-C4H9) group is attached to the benzene ring at the 2-position.

Preparation Methods

Synthetic Routes: The synthesis of 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide involves several steps. One common synthetic route includes the following:

  • Bromination: : Start with N-(2-tert-butylphenyl)benzenesulfonamide and react it with bromine (Br2) in an appropriate solvent. The bromine adds to the benzene ring, resulting in the formation of the 4-bromo derivative.

  • Sulfonation: : Next, treat the this compound with sulfuric acid (H2SO4) to introduce the sulfonamide group.

Industrial Production Methods: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes described above.

Chemical Reactions Analysis

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles.

    Reduction Reactions: Reduction of the sulfonamide group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the tert-butyl group may lead to the formation of ketones or other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a building block for designing bioactive molecules.

    Biological Studies: Researchers use it to explore biological pathways and interactions.

    Organic Synthesis: It contributes to the synthesis of more complex compounds.

Mechanism of Action

The exact mechanism of action for 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide depends on its specific application. It could interact with enzymes, receptors, or other cellular components.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-16(2,3)14-6-4-5-7-15(14)18-21(19,20)13-10-8-12(17)9-11-13/h4-11,18H,1-3H3

InChI Key

SXJXASDQWSHBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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